

# Spectroscopic Characterization of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Cat. No.: B186250

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This guide provides a detailed overview of the spectroscopic characterization of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**, a key intermediate in the synthesis of various heterocyclic compounds.<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

## Molecular Structure and Properties

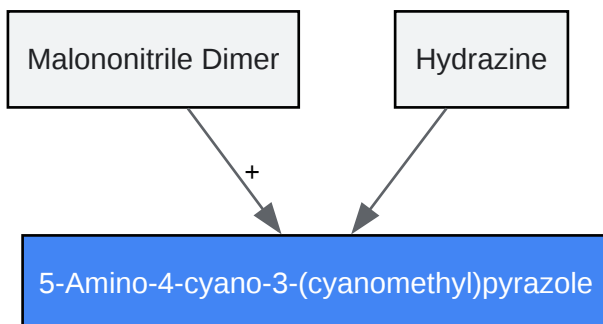
IUPAC Name: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile CAS Number: 54711-21-6

Molecular Formula: C<sub>5</sub>H<sub>4</sub>N<sub>6</sub> Molecular Weight: 148.12 g/mol

## Synthesis

**5-Amino-4-cyano-3-(cyanomethyl)pyrazole** is synthesized via the reaction of malononitrile dimer with hydrazine.<sup>[1][4]</sup>

## Synthesis of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole



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Caption: Synthesis of the target compound.

## Spectroscopic Data

While direct experimental spectra for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** are not readily available in the cited literature, the following data are predicted based on the analysis of structurally similar pyrazole derivatives.

### Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups. The data below is a prediction based on related compounds.[5]

Functional Group	Predicted Absorption (cm <sup>-1</sup> )
N-H stretch (Amino)	3450 - 3200
C≡N stretch (Nitrile)	2260 - 2220
C=C stretch (Pyrazole ring)	1650 - 1590
C-N stretch	1350 - 1250

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR: The proton NMR spectrum is predicted to show two main signals.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
-NH <sub>2</sub> (Amino)	5.0 - 7.0	Broad singlet
-CH <sub>2</sub> - (Cyanomethyl)	3.5 - 4.0	Singlet
-NH (Pyrazole)	11.0 - 13.0	Broad singlet

$^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule.

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C-NH <sub>2</sub>	150 - 160
C-CN	115 - 120
C-(CH <sub>2</sub> CN)	140 - 150
-CH <sub>2</sub> -	15 - 25
Pyrazole C4	90 - 100

## Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak ( $\text{M}^+$ ) and characteristic fragmentation patterns.

Ion	Predicted m/z
$[\text{M}]^+$	148.05
$[\text{M} - \text{HCN}]^+$	121.04
$[\text{M} - \text{CH}_2\text{CN}]^+$	108.03

## Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**.

### Infrared (IR) Spectroscopy

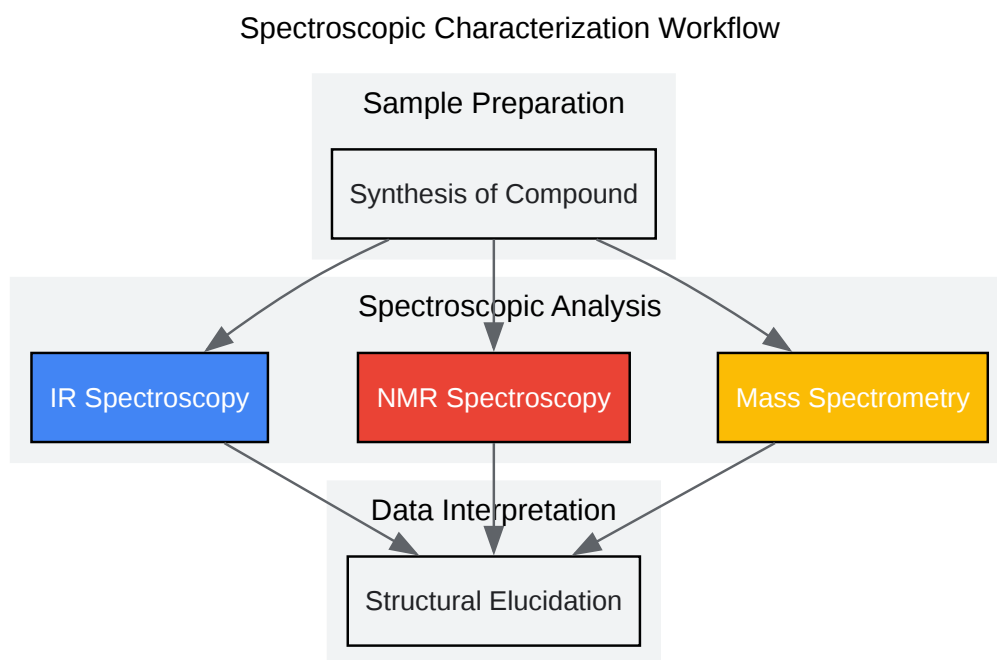
- **Sample Preparation:** A small amount of the solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the NMR spectrometer.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired at an appropriate frequency (e.g., 300 or 500 MHz for  $^1\text{H}$ ). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
- **Data Acquisition:** The mass spectrum is recorded over a suitable  $m/z$  range to detect the molecular ion and key fragment ions.



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Caption: Workflow for spectroscopic analysis.

## Conclusion

The spectroscopic characterization of **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** relies on a combination of IR, NMR, and MS techniques. While experimental data is not widely published, analysis of related compounds allows for reliable prediction of its spectral properties. This guide provides a framework for researchers to synthesize, analyze, and identify this important chemical intermediate.

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